

# 2-Methyltetradecane spectroscopic data interpretation

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Methyltetradecane

CAS No.: 1560-95-8

Cat. No.: B074470

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## Executive Summary

### 2-Methyltetradecane (

) is a branched alkane isomer of pentadecane. In drug development and environmental analysis, it frequently appears as a component of complex hydrocarbon matrices, a specific biomarker in insect pheromone signaling, or a trace impurity in petrochemical solvents.

Accurate identification of **2-methyltetradecane** requires a multi-modal approach. Reliance on a single technique (e.g., Mass Spectrometry alone) often leads to misidentification as n-pentadecane or 3-methyltetradecane due to spectral similarity. This guide provides a definitive, self-validating protocol for its characterization using GC-MS (Retention Indices + Fragmentation) and NMR spectroscopy.

## Molecular Specifications & Properties

Property	Data	Notes
IUPAC Name	2-Methyltetradecane	"Iso-pentadecane" (common name)
Molecular Formula		Saturated branched alkane
Exact Mass	212.2504 Da	Monoisotopic
Boiling Point	~261–262 °C	Slightly lower than n-pentadecane (270 °C)
Kovats Index (RI)	1460–1465	On DB-5 / HP-5MS columns (Non-polar)

## Chromatographic Behavior: The Kovats Index (RI)

In alkane analysis, retention time drifts. The Kovats Retention Index (RI) is the only reliable anchor.

- The Rule: 2-Methyl alkanes elute before their straight-chain isomers (n-alkanes) but after more highly branched isomers.
- Target Value: On a standard non-polar column (e.g., DB-5, HP-5MS), **2-methyltetradecane** elutes at RI 1460–1465.
- Validation:
  - n-Tetradecane ( ) = 1400 (Definition)
  - n-Pentadecane ( ) = 1500 (Definition)
  - **2-Methyltetradecane** falls at ~60-65% of the gap between and

Diagnostic Logic: If your peak elutes at RI 1500, it is n-Pentadecane. If it elutes at RI 1463, it is likely **2-Methyltetradecane**.

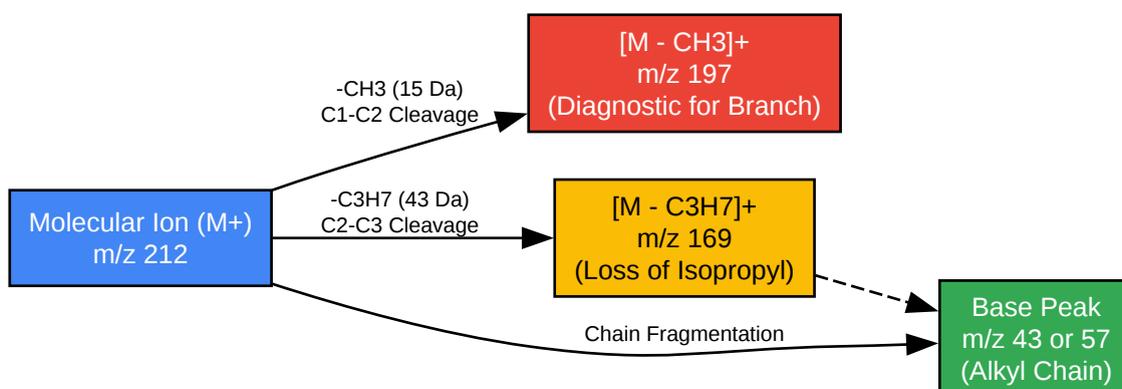
## Mass Spectrometry (EI-MS) Interpretation

Electron Ionization (70 eV) produces a fragmentation pattern dominated by sigma-bond cleavages. **2-Methyltetradecane** has a distinct "fingerprint" compared to n-alkanes.

### Key Diagnostic Peaks

- Molecular Ion ( $m/z$  212): [\[1\]](#) Usually weak but visible. [\[2\]](#)
- Base Peak:  $m/z$  43 ( $m/z$  57). (Common to all alkanes, non-specific).
- The "Iso" Indicator (M-15):
  - Observation: A distinct peak at  $m/z$  197 ( $m/z$  169).
  - Mechanism: Loss of a methyl group. In n-alkanes, this is negligible. In 2-methyl alkanes, cleavage at the branch point (C2) is statistically favored and energetically accessible, yielding a secondary carbocation.
- The "Branch" Cleavage (M-43):
  - Observation: Loss of the isopropyl group ( $m/z$  169) leads to  $m/z$  169.
  - Mechanism: Cleavage of the C2–C3 bond.

### Fragmentation Pathway Diagram



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Caption: EI-MS fragmentation pathways for **2-Methyltetradecane**. The M-15 peak (197) distinguishes it from n-alkanes.

## NMR Spectroscopy: The Structural Architect

While MS confirms the mass and class, NMR definitively locates the methyl branch at the C2 position.

### NMR Chemical Shifts (CDCl<sub>3</sub>)

The symmetry of the isopropyl head group is the key identifier.

Carbon Position	Assignment	Shift ( , ppm)	Diagnostic Feature
C1, C1'	Terminal Methyls (Iso)	22.7	Double intensity, distinct from bulk methyls.
C2	Methine (CH)	28.0	Branch point; deshielded.
C3	Methylene ( to branch)	39.1	Significantly deshielded compared to bulk
C14	Terminal Methyl (Tail)	14.1	Standard triplet methyl.
Bulk	Chain	29.4 – 30.0	Overlapping "hump".

## NMR Chemical Shifts (CDCl )

- 0.86 ppm (d, Hz, 6H): The Iso-propyl doublet. This is the "smoking gun" for 2-methyl substitution.
- 0.88 ppm (t, 3H): The terminal methyl at the other end of the chain.
- 1.52 ppm (m, 1H): The methine proton at C2.
- 1.25 ppm (br s): Bulk methylene protons.

## Experimental Protocol: Identification Workflow

This protocol ensures high-confidence identification, eliminating false positives from isomers like 3-methyltetradecane.

### Step 1: Sample Preparation

- Dissolve 1 mg of sample in 1 mL of Hexane (for GC-MS) or CDCl<sub>3</sub> (for NMR).
- Internal Standard Spike: Add 50 µL of a n-alkane mix to the GC vial to calculate the Retention Index (RI) precisely.

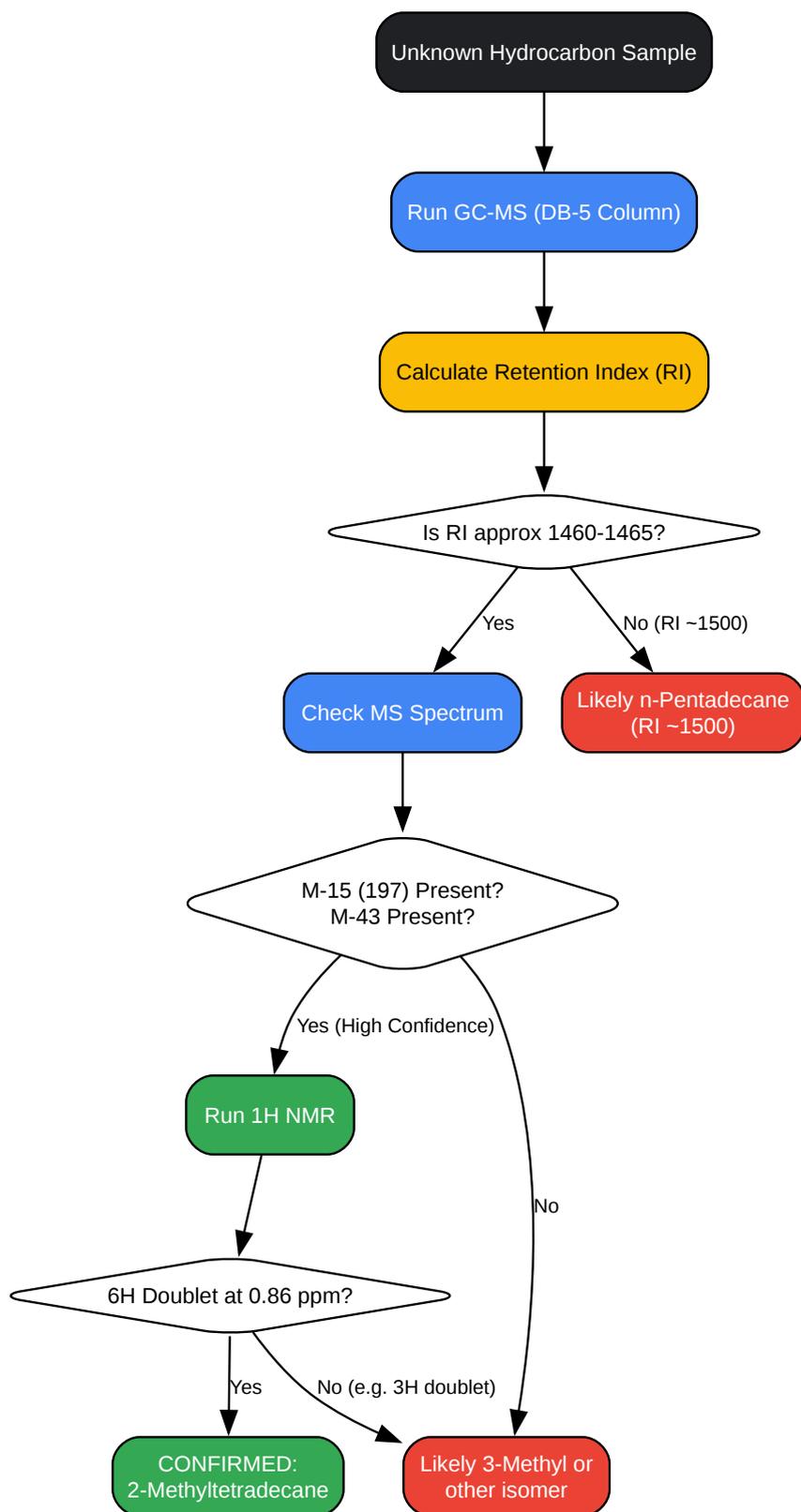
## Step 2: GC-MS Acquisition

- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
- Temp Program: 50°C (1 min)  
10°C/min  
300°C.
- Data Check:
  - Calculate RI using the Van den Dool and Kratz equation.
  - Pass Criteria: RI must be

## Step 3: NMR Verification (If Isolated)

- Acquire  
NMR (16 scans min).
- Pass Criteria: Look for the 6H doublet at 0.86 ppm. If you see a triplet and a doublet (3H each), it is likely 3-methyltetradecane (which has an ethyl group and a methyl branch).

## Analytical Decision Tree



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Caption: Logic flow for distinguishing **2-methyltetradecane** from n-alkanes and other isomers.

## References

- NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl- Mass Spectrum and Retention Index Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
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## Sources

- 1. 2-Methyltetradecane | C<sub>15</sub>H<sub>32</sub> | CID 15268 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. <sup>13</sup>C NMR Chemical Shift [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 3. The Kovats Retention Index: Methyl tetradecanoate (C<sub>15</sub>H<sub>30</sub>O<sub>2</sub>) [[pherobase.com](https://pherobase.com)]
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Phone: (601) 213-4426

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